molecular formula C20H23NO2 B14171676 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one CAS No. 923019-45-8

1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one

Katalognummer: B14171676
CAS-Nummer: 923019-45-8
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: OKIJNHLLNRFLNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is a complex organic compound featuring a piperidinone core with hydroxy, diphenyl, and isopropyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hydroxy-2,6-diphenylpiperidin-4-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2,6-Diphenyl-3-(propan-2-yl)piperidin-4-one:

Uniqueness

1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is unique due to the combination of hydroxy, diphenyl, and isopropyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

923019-45-8

Molekularformel

C20H23NO2

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-hydroxy-2,6-diphenyl-3-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C20H23NO2/c1-14(2)19-18(22)13-17(15-9-5-3-6-10-15)21(23)20(19)16-11-7-4-8-12-16/h3-12,14,17,19-20,23H,13H2,1-2H3

InChI-Schlüssel

OKIJNHLLNRFLNU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.